4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine
Description
4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered diazepine ring. Its molecular formula is C₇H₁₂N₄, with a molecular weight of 152.20 g/mol . The structure includes a pyrazole moiety (positions 1,2,3-a) fused to a 1,4-diazepine system, with a primary amine substituent at position 2. Key structural identifiers include:
The compound’s collision cross-section (CCS) values, predicted via computational methods, range from 129.2–137.2 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate molecular compactness .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGJTWGILNPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. Subsequent reactions with amines and other reagents lead to the formation of the diazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Reactivity
Recent studies have highlighted efficient synthetic routes for creating derivatives of pyrazolo[1,5-a][1,4]diazepine. For instance, a scalable synthesis was achieved using commercially available starting materials such as methyl pyrazole 3,5-dicarboxylate. The compound underwent alkylation and subsequent cyclization to yield the desired pyrazolo-diazepine skeleton. This synthetic versatility allows for the introduction of functional groups that can enhance biological activity or modify pharmacokinetic properties .
Antitumor Activity
Research indicates that derivatives of 4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-amine exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity : Compounds derived from this scaffold have shown anti-tumor activity comparable to established chemotherapeutics like doxorubicin. The presence of specific functional groups such as amino oxazole or amino pyrazole moieties in conjunction with the diazepine skeleton appears to enhance this activity .
- Mechanism of Action : The cytotoxic effects are attributed to the ability of these compounds to interfere with cellular processes critical for tumor growth and survival .
Inhibition of Key Enzymes
The compound has also been investigated for its potential as an inhibitor of key enzymes involved in disease processes:
- Glycogen Synthase Kinase 3 (GSK-3) : Certain analogs have been identified as potent inhibitors of GSK-3, which plays a crucial role in glucose metabolism and is implicated in type 2 diabetes. These inhibitors could provide a therapeutic avenue for managing elevated plasma glucose levels .
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Some derivatives have been explored as selective PARP inhibitors. These compounds demonstrated enhanced potency in inhibiting cancer cell proliferation while minimizing hematological toxicity compared to existing PARP inhibitors .
Case Studies and Research Findings
Several case studies illustrate the diverse applications and effectiveness of this compound derivatives:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Derivatives showed cytotoxicity against multiple cancer cell lines with mechanisms linked to apoptosis induction. |
| Study 2 | GSK-3 Inhibition | Identified selective inhibitors that effectively modulate glycogen synthesis pathways relevant to diabetes management. |
| Study 3 | PARP Inhibition | Novel compounds exhibited better therapeutic indices than traditional PARP inhibitors in preclinical models. |
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-fused diazepines and related heterocycles. Below is a detailed comparison with structurally analogous compounds:
4-Oxo-4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepine-2-carboxylic Acid
- Molecular Formula : C₉H₁₀N₃O₃ (Mol. Weight: 242.48 g/mol)
- Key Differences :
- Applications : Used as a building block for drug discovery due to its reactive carboxyl group .
5-Benzyl-4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazin-2-amine
- Molecular Formula : C₁₂H₁₄N₄ (Mol. Weight: 214.27 g/mol)
- Key Differences :
- Core structure: Pyrazine (six-membered ring with two nitrogens) replaces the diazepine (seven-membered ring with two nitrogens).
- Benzyl group at position 5 enhances lipophilicity (higher LogP).
- Applications: Potential CNS drug candidate due to improved blood-brain barrier penetration from the benzyl group.
2-Ethyl-5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-8-amine
- Molecular Formula : C₈H₁₄N₄ (Mol. Weight: 166.23 g/mol)
- Key Differences :
- Triazolo ring (three nitrogens) replaces the pyrazolo ring (two nitrogens).
- Ethyl group at position 2 increases steric bulk.
- Physical Properties : Lower CCS (~125–130 Ų) due to smaller ring system .
Tert-Butyl 7-Amino-4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepine-5-carboxylate
- Molecular Formula : C₁₂H₂₁N₃O₂ (Mol. Weight: 281.31 g/mol)
- Key Differences :
- Applications : Intermediate in peptide-mimetic drug synthesis .
Structural and Physicochemical Data Table
*Predicted based on similar analogs ; †Estimated via computational tools.
Key Research Findings
- Synthetic Utility : The primary amine group in this compound facilitates further functionalization (e.g., acylations, Suzuki couplings), making it a versatile intermediate .
- Biological Relevance : Pyrazolo-diazepine derivatives exhibit affinity for GABA receptors and kinase targets, though specific data for this compound are lacking .
- Stability : Boc-protected analogs show enhanced shelf-life compared to the free amine .
Biological Activity
4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.
Synthesis
The synthesis of pyrazolo[1,5-a][1,4]diazepines typically involves multi-step processes that can yield various derivatives with distinct biological properties. Recent advancements have led to efficient synthetic routes that enhance the accessibility of these compounds for research and therapeutic applications.
Key Synthetic Methods:
- Condensation Reactions: Utilization of primary amines with appropriate carbonyl compounds to form the diazepine core.
- Cyclization Techniques: Employing cyclization strategies to achieve the fused pyrazole-diazepine structure with high yields (70–98%) .
Biological Activity
The biological activities of this compound derivatives are varied and include:
- Anticancer Activity: Certain derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds have been tested against A549 lung cancer cells and demonstrated the ability to induce apoptosis and cell cycle arrest .
- Antiviral Properties: Some derivatives act as non-nucleoside inhibitors of viral polymerases. For example, a tetrahydro derivative was noted for its inhibitory effects on respiratory syncytial virus (RSV) polymerase .
- Inhibition of Myeloid Leukemia Cell Differentiation Protein (Mcl-1): Certain compounds have shown potential in inhibiting Mcl-1, which is crucial for cancer cell survival .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[1,5-a][1,4]diazepine derivatives in preclinical models:
- Study on A549 Lung Cancer Cells:
- Antiviral Efficacy Against RSV:
Pharmacological Evaluation
Pharmacological evaluations have demonstrated that modifications to the pyrazolo[1,5-a][1,4]diazepine structure can significantly impact biological activity. For example:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine, and how do they influence experimental design?
- Answer : Critical properties include a molecular weight of 152.20 g/mol (C7H12N4), LogP of 1.01 (indicating moderate lipophilicity), and polar surface area of ~110.57 Ų (suggesting potential permeability challenges). The pKa of 3.17 implies protonation under physiological conditions, which affects solubility and bioavailability. These parameters guide solvent selection (e.g., DMSO for solubility) and assay design (e.g., buffer pH optimization) .
Q. How is this compound synthesized, and what are common intermediates?
- Answer : A validated route involves cyclization of substituted hydrazides using phosphorus oxychloride at 120°C, followed by purification via column chromatography. Key intermediates include α,β-unsaturated ketones (e.g., 3a-c in ) and pyrazolo[1,5-a]diazepine precursors. Solvent-free multicomponent reactions with catalysts like meglumine (10 mol%) under mild conditions (room temperature, 300 min) are also reported for analogs .
Q. What spectroscopic methods are recommended for structural confirmation?
- Answer : Use IR for functional group analysis (e.g., amine stretches at ~3300 cm⁻¹), ¹H/¹³C NMR for ring system confirmation (e.g., diazepine proton environments at δ 2.5–4.0 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with NIST Chemistry WebBook data for spectral benchmarking .
Advanced Research Questions
Q. How can computational models resolve discrepancies in experimental LogD values for this compound?
- Answer : Discrepancies between experimental LogD (-2.38 at pH 7.4) and computational predictions may arise from protonation state assumptions. Use molecular dynamics (MD) simulations with explicit solvent models or adjust partial charges in quantitative structure-property relationship (QSPR) algorithms. Validate with reverse-phase HPLC under standardized pH conditions .
Q. What strategies optimize bioactivity while minimizing off-target effects in pyrazolo-diazepine analogs?
- Answer : Introduce substituents like trifluoromethyl groups (enhancing metabolic stability) or methoxybenzyl moieties (improving target affinity). Perform SAR studies using parallel synthesis and high-throughput screening. For example, 5-methyl-3-phenyl-2-(trifluoromethyl) analogs ( ) show enhanced enzyme inhibition. Prioritize ADMET profiling early to balance potency and safety .
Q. How can conflicting cytotoxicity data in literature be addressed?
- Answer : Contradictions may stem from assay variability (e.g., MTT vs. ATP-based viability assays) or cell line-specific responses. Replicate studies using standardized protocols (e.g., NIH/3T3 for general toxicity, HepG2 for hepatic metabolism). Include positive controls (e.g., doxorubicin) and validate via orthogonal methods like flow cytometry for apoptosis .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Answer : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for initial purification. For high-purity batches (>95%), employ recrystallization in ethanol/water or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Monitor purity via LC-MS and elemental analysis .
Q. How to design a stability study under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
